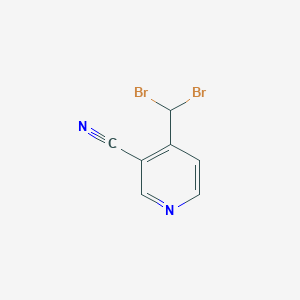
4-(Dibromomethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibromomethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H4Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a dibromomethyl group at the 4-position and a carbonitrile group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the bromination of 4-methylpyridine-3-carbonitrile. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The reaction conditions may vary, but it generally requires controlled temperature and reaction time to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dibromomethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonitrile group can be reduced to an amine or other derivatives using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used. The reactions are conducted under controlled temperature and pressure.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are performed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Reduction Reactions: Products include amines and other reduced derivatives.
Oxidation Reactions: Products include oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dibromomethyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions. It can act as a ligand in biochemical assays.
Medicine: It has potential applications in drug discovery and development. The compound’s derivatives may exhibit pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials. The compound’s reactivity makes it valuable in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Dibromomethyl)pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarbonitrile: A simpler derivative with a carbonitrile group at the 3-position.
4-(Bromomethyl)pyridine: A related compound with a bromomethyl group at the 4-position.
4-(Chloromethyl)pyridine: A similar compound with a chloromethyl group at the 4-position.
Uniqueness
4-(Dibromomethyl)pyridine-3-carbonitrile is unique due to the presence of both dibromomethyl and carbonitrile groups. This combination of functional groups imparts distinct reactivity and properties to the compound. It allows for diverse chemical transformations and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62807-56-1 |
|---|---|
Molekularformel |
C7H4Br2N2 |
Molekulargewicht |
275.93 g/mol |
IUPAC-Name |
4-(dibromomethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4Br2N2/c8-7(9)6-1-2-11-4-5(6)3-10/h1-2,4,7H |
InChI-Schlüssel |
KQPWOAHBRZENCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(Br)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
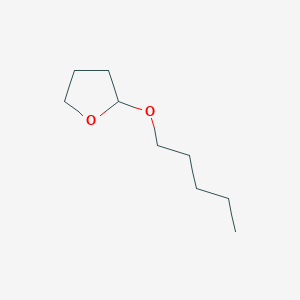

![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
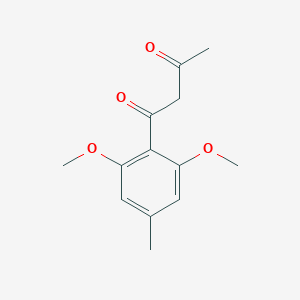
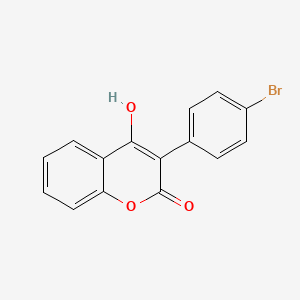
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)
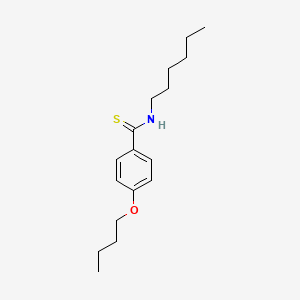

![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
